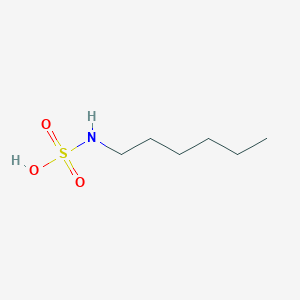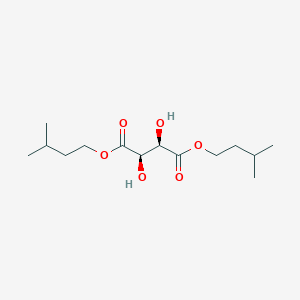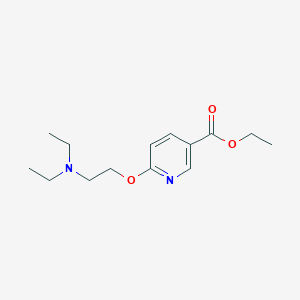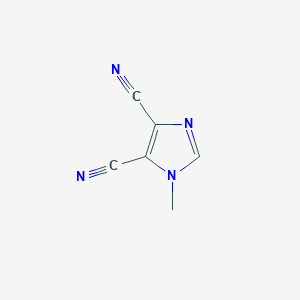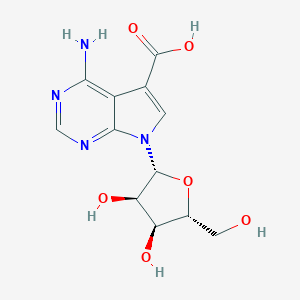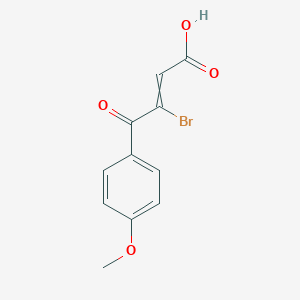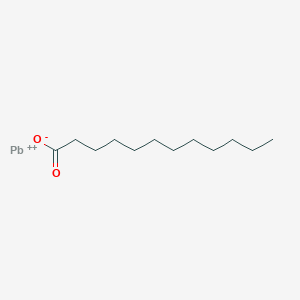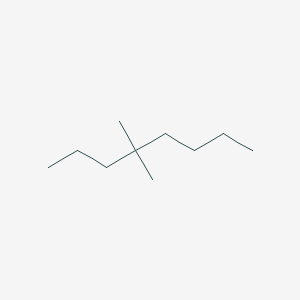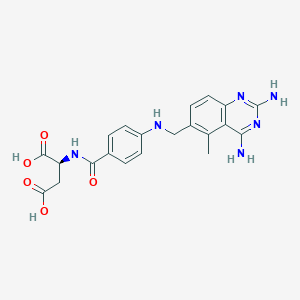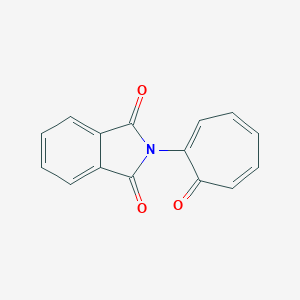
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a derivative of phthalimide and is known for its ability to act as a building block for the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- have not been extensively studied. However, studies have shown that it has low toxicity and does not exhibit any significant adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and has a long shelf life. However, its limitations include its limited solubility in certain solvents, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for the research and development of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-. One potential direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the development of new synthetic methods for the production of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- and its derivatives. Additionally, the potential applications of this compound in the fields of materials science and nanotechnology should be explored further.
Conclusion:
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is a versatile compound that has potential applications in various fields of scientific research. Its unique properties make it a useful building block for the synthesis of various organic compounds, and its low toxicity and stability make it an attractive option for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- involves a multi-step process that starts with the reaction of phthalic anhydride with cycloheptatriene in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrazine hydrate to form the intermediate product, which is further reacted with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- has been widely used in scientific research for its potential applications in the synthesis of various organic compounds. It has been used as a building block for the synthesis of biologically active compounds such as antifungal, antibacterial, and anticancer agents. It has also been used in the synthesis of dyes, pigments, and polymers.
Propriétés
Numéro CAS |
18188-89-1 |
|---|---|
Nom du produit |
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- |
Formule moléculaire |
C15H9NO3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-(7-oxocyclohepta-1,3,5-trien-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13-9-3-1-2-8-12(13)16-14(18)10-6-4-5-7-11(10)15(16)19/h1-9H |
Clé InChI |
FVMFBHBLHLONRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C(=O)C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
18188-89-1 |
Synonymes |
N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)phthalimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
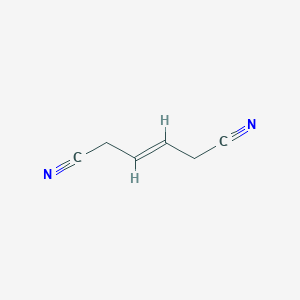
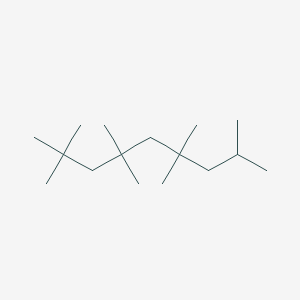
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
